5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-[(E)-(4-methylphenyl)methoxyiminomethyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN2O4/c1-20-3-5-23(6-4-20)19-36-31-16-24-18-32(17-22-9-13-26(35-2)14-10-22)29(34)27(28(24)33)15-21-7-11-25(30)12-8-21/h3-14,16,18,33H,15,17,19H2,1-2H3/b31-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCVPEPFYJCFRR-WCMJOSRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime is a synthetic derivative belonging to the class of pyridinecarbaldehydes. Its complex structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C29H27FN2O4
- Molecular Weight : 486.53 g/mol
- CAS Number : 477846-01-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of oximes and modifications to the pyridine ring. The presence of fluorine and methoxy groups is expected to influence the compound's biological activity by enhancing lipophilicity and modulating receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridinecarbaldehydes exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, certain pyridine derivatives have been found to upregulate pro-apoptotic factors such as caspase 3 in human pancreatic cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications at the aromatic rings can enhance cytotoxicity against specific cancer types.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-FU | L1210 | 10^-5 | Metabolic interference |
| Pyridine Derivative | Patu8988 | 0.212 | Caspase activation |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its effects on monoamine oxidase (MAO) and cholinesterases (ChE). Inhibitors of these enzymes are crucial for managing neurodegenerative diseases. For instance, related structures have shown selective inhibition towards MAO-B with IC50 values indicating strong potency .
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial efficacy of various pyridine derivatives, including those similar to our compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Study : In vitro tests on SGC7901 gastric cancer cells revealed that treatment with related compounds resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed via flow cytometry.
- Enzyme Inhibition : A comparative analysis of enzyme inhibition showed that certain analogs exhibited higher selectivity towards MAO-B than traditional inhibitors, suggesting a promising avenue for further research.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 486.53 g/mol. The structure features a pyridine ring, which is known for its biological significance, particularly in drug design.
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of pyridine compounds, including those similar to 5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation. For instance, related compounds have been tested against glioblastoma cell lines, demonstrating significant cytotoxic effects and potential as effective anticancer agents .
2. Antidiabetic Properties
In addition to anticancer effects, there is emerging evidence suggesting that this compound may possess antidiabetic properties. Research involving structurally similar molecules has highlighted their ability to lower glucose levels in diabetic models, indicating potential for the development of new antidiabetic medications . The mechanisms often involve modulation of glucose metabolism and enhancement of insulin sensitivity.
3. Antimicrobial Activity
Compounds with similar structural features have been evaluated for their antimicrobial properties. Studies suggest that such derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents . This is particularly relevant given the rising incidence of antibiotic resistance.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the cytotoxic effects of a series of pyridine derivatives on cancer cell lines. The results indicated that specific modifications to the pyridine structure significantly enhanced anticancer activity. The compound was shown to exert selective toxicity against malignant cells while sparing normal cells, which is crucial for minimizing side effects during cancer treatment .
Case Study 2: Antidiabetic Evaluation
In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain derivatives exhibited substantial reductions in blood glucose levels. These findings suggest a mechanism involving improved insulin signaling pathways, warranting further investigation into their applicability as antidiabetic agents .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core structural features with other pyridine-based derivatives. Key comparisons include:
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance binding affinity compared to chlorine in antimicrobial applications, as seen in other halogenated analogues .
- Methoxy vs. Ethoxy Groups : Methoxy groups (smaller size) improve solubility in polar solvents, whereas ethoxy groups increase lipophilicity, affecting membrane permeability .
Bioactivity Trends
While the provided evidence lacks direct bioactivity data for the target compound, studies on similar pyridine derivatives highlight:
Research Findings and Limitations
Gaps in Evidence
No direct data on the compound’s bioactivity, stability, or pharmacokinetics were found in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
